1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene
Brand Name: Vulcanchem
CAS No.: 1817-76-1
VCID: VC0015926
InChI: InChI=1S/C13H8N4O8/c18-14(19)10-3-1-8(12(6-10)16(22)23)5-9-2-4-11(15(20)21)7-13(9)17(24)25/h1-4,6-7H,5H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H8N4O8
Molecular Weight: 348.22 g/mol

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene

CAS No.: 1817-76-1

VCID: VC0015926

Molecular Formula: C13H8N4O8

Molecular Weight: 348.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene - 1817-76-1

Description

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene, also known as 2,2',4,4'-tetranitrodiphenylmethane, is a chemical compound with the molecular formula C13H8N4O8 . It has a molecular weight of 348.22 g/mol . Synonyms for this compound include 1-(2,4-dinitrobenzyl)-2,4-dinitrobenzene, 1-[(2,4-dinitrophenyl)methyl]-2,4-dinitrobenzene, and benzene, 1,1'-methylenebis[2,4-dinitro- . The compound is a pale yellow solid at room temperature .

The melting point of 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene is reported to be 175°C . It has a predicted boiling point of 534.0±45.0 °C . The predicted density is 1.610±0.06 g/cm3 . It is soluble in solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) . 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene may cause an allergic skin reaction, so it is important to avoid breathing its dust, fume, gas, mist, vapours, or spray and to wear protective gear .

A similar compound, 2,4-Dinitrochlorobenzene (DNCB), with the chemical formula (O2N)2C6H3Cl, is also a yellow solid and is used as an intermediate in the production of other compounds . Another related compound is 2,4-Dinitrophenylhydrazine (2,4-DNPH), an orange solid used as a precursor to the drug Sivifene .

CAS No. 1817-76-1
Product Name 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene
Molecular Formula C13H8N4O8
Molecular Weight 348.22 g/mol
IUPAC Name 1-[(2,4-dinitrophenyl)methyl]-2,4-dinitrobenzene
Standard InChI InChI=1S/C13H8N4O8/c18-14(19)10-3-1-8(12(6-10)16(22)23)5-9-2-4-11(15(20)21)7-13(9)17(24)25/h1-4,6-7H,5H2
Standard InChIKey MTDLIOADHKERAQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Synonyms Bis(2,4-dinitrophenyl)methane; 1,1’-Methylenebis[2,4-dinitro-benzene; NSC 32297; NSC 48921
PubChem Compound 233592
Last Modified Sep 16 2023

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